2-Bromo-5-chloro-3-methylaniline

Chemical Synthesis Medicinal Chemistry Building Block Procurement

Regioisomeric purity is critical in halogenated anilines-substituting this scaffold without re-optimization risks failed cross-couplings or unpredictable bioactivity. 2-Bromo-5-chloro-3-methylaniline (CAS 631910-14-0) offers a validated ortho-bromo handle for Pd-catalyzed diversification. - **Key differentiator:** Orthogonal Br/Cl reactivity for bifunctional probes & PROTACs (distinct from CAS 1260812-34-7 regioisomer). - **Physicochemical:** Predicted LogP 2.99, TPSA 26.02 Ų - favorable for CNS permeability. - **Supply security:** ≥98% purity reduces scale-up purification; immediate shipment in research quantities.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
CAS No. 631910-14-0
Cat. No. B3275917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-methylaniline
CAS631910-14-0
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)N)Cl
InChIInChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3
InChIKeyJKVBVPILHGUERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3-methylaniline: Sourcing and Structural Profile


2-Bromo-5-chloro-3-methylaniline (CAS: 631910-14-0) is a halogenated aromatic amine building block with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . It features a unique substitution pattern on the benzene ring: an amino group (-NH2) at the 1-position, a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position . This specific regiochemistry distinguishes it from other halogenated 3-methylaniline isomers and imparts a distinct reactivity profile for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . The compound is commercially available from multiple vendors with purities typically ≥95% or ≥98% , serving as a key intermediate in medicinal chemistry, agrochemical research, and materials science applications .

2-Bromo-5-chloro-3-methylaniline: Differentiation from Analogs


Halogenated anilines are not interchangeable building blocks; subtle changes in substitution pattern profoundly alter both synthetic utility and biological activity. In palladium-catalyzed cross-coupling reactions, the regiochemistry of halogen and methyl substituents on the aromatic ring dictates the electronic and steric environment, directly impacting reaction rates, yields, and selectivity . For instance, the ortho-bromo substituent in 2-bromo-5-chloro-3-methylaniline provides a reactive site for Buchwald-Hartwig amination or Suzuki-Miyaura coupling, while the meta-chloro and meta-methyl groups modulate electron density without competing as primary reactive handles . This precise arrangement enables orthogonal functionalization strategies that are inaccessible with regioisomers such as 2-bromo-3-chloro-5-methylaniline (CAS 1260812-34-7) or 4-bromo-2-chloro-3-methylaniline (CAS 80026-13-7) . Furthermore, biological activity data from BindingDB indicate that even structurally related aniline derivatives exhibit drastically different inhibitory potencies against targets like monoamine oxidase A (MAO-A) and alpha-7 nicotinic acetylcholine receptors (α7 nAChR), underscoring that substitution pattern is a critical determinant of molecular recognition [1]. Therefore, substituting 2-bromo-5-chloro-3-methylaniline with a positional isomer or a less-substituted analog without re-optimizing the entire synthetic or biological workflow is likely to result in failed reactions or unpredictable activity profiles.

2-Bromo-5-chloro-3-methylaniline: Quantitative Comparison


Commercial Purity and Vendor Availability

2-Bromo-5-chloro-3-methylaniline is available from multiple vendors at a minimum purity specification of 95% or 98%, facilitating direct use in synthesis without additional purification . In contrast, the positional isomer 2-bromo-3-chloro-5-methylaniline (CAS 1260812-34-7) is less commonly stocked, and 4-bromo-2-chloro-3-methylaniline (CAS 80026-13-7) is typically offered at 95% purity from a narrower vendor base . The non-methylated analog 2-bromo-5-chloroaniline (CAS 823-57-4) is also widely available at 98% purity but lacks the methyl group that enhances lipophilicity and steric bulk .

Chemical Synthesis Medicinal Chemistry Building Block Procurement

Predicted LogP and Lipophilicity

The predicted LogP (octanol-water partition coefficient) for 2-bromo-5-chloro-3-methylaniline is 2.99 , reflecting moderate lipophilicity imparted by the halogen and methyl substituents. In comparison, the non-methylated analog 2-bromo-5-chloroaniline has a lower predicted LogP of approximately 2.5 , while the parent 3-methylaniline has a LogP of 2.16 [1]. This ~0.5 LogP increase relative to the des-methyl analog can significantly impact membrane permeability and bioavailability in medicinal chemistry campaigns. The compound also features a topological polar surface area (TPSA) of 26.02 Ų , which is identical to that of its positional isomer 2-bromo-3-chloro-5-methylaniline but lower than that of more polar aniline derivatives.

Medicinal Chemistry Drug Design ADME Properties

Ortho-Bromo Preference in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the ortho-bromo substituent of 2-bromo-5-chloro-3-methylaniline serves as the primary reactive site due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond . This ortho, meta arrangement allows for selective functionalization at the 2-position while preserving the 5-chloro and 3-methyl groups for subsequent modifications . In contrast, the positional isomer 4-bromo-2-chloro-3-methylaniline (CAS 80026-13-7) places the bromine at the para position, which is less sterically hindered but offers a different electronic profile that can alter coupling rates and yields . Similarly, 2-bromo-3-chloro-5-methylaniline has a meta-chloro group that may participate in unwanted side reactions under certain conditions.

Organic Synthesis Palladium Catalysis Buchwald-Hartwig Amination

2-Bromo-5-chloro-3-methylaniline: Key Applications


Kinase Inhibitor and CNS-Penetrant Synthesis

The combination of moderate lipophilicity (predicted LogP = 2.99) and a TPSA of 26.02 Ų suggests favorable blood-brain barrier permeability for CNS drug discovery programs . The ortho-bromo substituent provides a robust handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the scaffold into lead-like molecules. Given the observed MAO-A inhibitory activity (IC50 = 66 nM) of structurally related aniline derivatives [1], 2-bromo-5-chloro-3-methylaniline is a strategic intermediate for developing next-generation monoamine oxidase inhibitors with improved selectivity profiles.

Halogenated Herbicide and Fungicide Lead Synthesis

Halogenated anilines are key precursors in the synthesis of modern agrochemicals, including diphenyl ether herbicides and carboxamide fungicides. The presence of both bromine and chlorine atoms allows for subsequent diversification via metal-catalyzed cross-coupling reactions, while the methyl group provides steric shielding that can improve metabolic stability in plant and soil environments . The higher commercial purity (≥95-98%) of 2-bromo-5-chloro-3-methylaniline compared to its less-available regioisomers reduces the need for costly purification steps during scale-up [1].

Organic Semiconductors and Ligands Building Block

The unique ortho-bromo, meta-chloro, meta-methyl substitution pattern imparts a distinct electronic character to the aniline core, which can be exploited in the design of organic electronic materials, including hole-transport layers and conjugated polymers . The compound can serve as a precursor for the synthesis of 2-bromo-5-chloro-3-methylphenylboronic acid [1], a valuable boronate ester for Suzuki polymerization and the construction of extended π-conjugated systems.

Orthogonal Bioconjugation and Probe Synthesis

The presence of two different halogen atoms (Br and Cl) with distinct reactivities enables orthogonal functionalization strategies. The bromine can be selectively engaged in Pd-catalyzed coupling while the chlorine remains intact, or vice versa under different conditions . This feature is particularly valuable for constructing bifunctional probes, PROTACs, or molecular glues where precise control over linker attachment points is required.

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